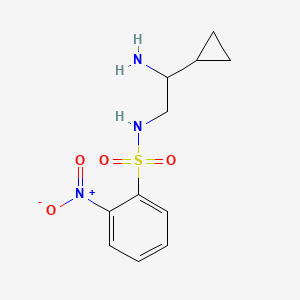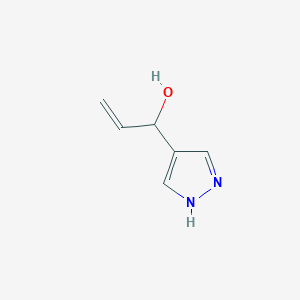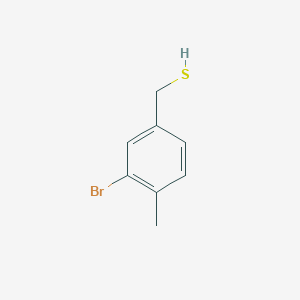
(3-Bromo-4-methylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methylphenyl)methanethiol is an organic compound with the molecular formula C8H9BrS. It is a derivative of benzyl mercaptan, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Bromo-4-methylphenyl)methanethiol involves the bromomethylation of thiols. This can be achieved using paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. This method is advantageous as it minimizes the generation of highly toxic byproducts . Another approach involves the use of dibromomethane in basic media, which also yields the desired product with minimal byproducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-4-methylphenyl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products depend on the nucleophile used, such as (3-methyl-4-substituted phenyl)methanethiol.
Oxidation: Major products include disulfides or sulfonic acids.
Reduction: Products include the dehalogenated thiol or modified thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It can be used in studies involving thiol-reactive compounds and their biological effects.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-4-methylphenyl)methanethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The bromine atom can participate in halogen bonding, influencing molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-3-methylphenyl)methanethiol
- (3-Bromo-4-methylphenyl)methanol
- (3-Bromo-4-methylphenyl)ethanethiol
Uniqueness
Compared to similar compounds, it offers distinct reactivity patterns and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C8H9BrS |
|---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
(3-bromo-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
OREZMRHXCGJBQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CS)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


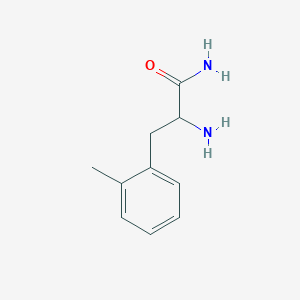
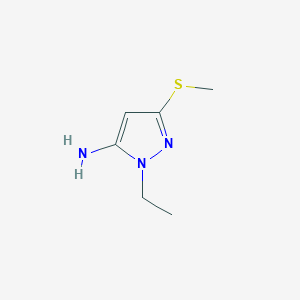
![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
amine](/img/structure/B13306863.png)
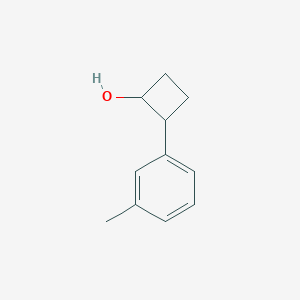
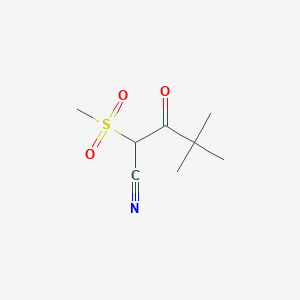

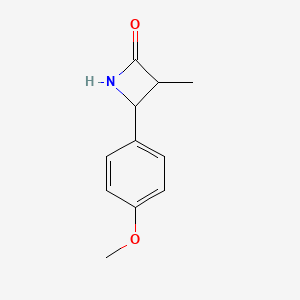


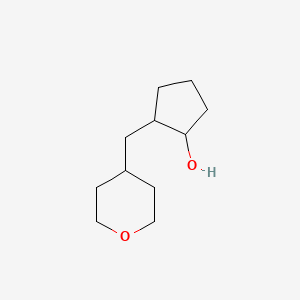
amine](/img/structure/B13306916.png)
